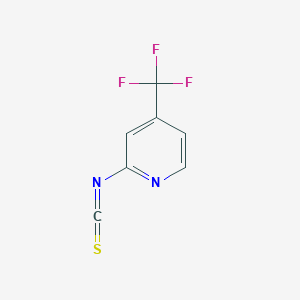
2-Isothiocyanato-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isothiocyanato-4-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an isothiocyanate group and a trifluoromethyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-4-(trifluoromethyl)pyridine typically involves the introduction of the isothiocyanate group to a pyridine derivative. One common method is the reaction of 4-(trifluoromethyl)pyridine with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the toxic nature of thiophosgene.
化学反应分析
Types of Reactions: 2-Isothiocyanato-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines in solvents like ethanol or acetonitrile.
Cyclization Reactions: Catalysts such as palladium or copper complexes in the presence of suitable ligands.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cyclization reactions.
科学研究应用
2-Isothiocyanato-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Isothiocyanato-4-(trifluoromethyl)pyridine primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity makes it a valuable tool in biochemical research for labeling and modifying proteins. The trifluoromethyl group enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and interaction with biological targets.
相似化合物的比较
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: Another compound with both isothiocyanate and trifluoromethyl groups but attached to a benzonitrile ring.
2-Fluoro-4-(trifluoromethyl)pyridine: A similar pyridine derivative with a fluorine atom instead of an isothiocyanate group.
Uniqueness: 2-Isothiocyanato-4-(trifluoromethyl)pyridine is unique due to the combination of its isothiocyanate and trifluoromethyl groups, which confer distinct reactivity and stability. This combination makes it particularly useful in applications requiring both high reactivity and stability, such as in the synthesis of complex organic molecules and biochemical probes.
生物活性
2-Isothiocyanato-4-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, highlighting significant research findings, case studies, and data tables that elucidate its effects.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and an isothiocyanate moiety. Its chemical structure can be represented as follows:
This unique structure contributes to its reactivity and biological properties.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit bacterial growth, particularly against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve the inhibition of specific bacterial enzymes critical for cell viability.
Key Findings:
- Inhibition of Sfp-phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial virulence, was observed with submicromolar potency .
- Compounds structurally related to this compound demonstrated similar antibacterial efficacy without cytotoxic effects on human cells .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce cell death in various cancer cell lines through mechanisms such as apoptosis and necrosis.
Case Study:
In vitro tests revealed that derivatives of this compound exhibited cytotoxic effects on melanoma cell lines. The most potent derivatives reduced cell viability significantly at concentrations as low as 50 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group and the isothiocyanate moiety have been explored to enhance potency and selectivity.
Table: SAR Studies on Derivatives
| Compound | Modification | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | None | 0.81 | Active |
| 2 | CF3 addition | 0.29 | More Active |
| 3 | Urea replacement | >100 | Inactive |
| 4 | Methylation | 5.8 | Reduced Activity |
These studies indicate that specific modifications can lead to improved antibacterial and anticancer activities, guiding future synthesis efforts.
属性
分子式 |
C7H3F3N2S |
|---|---|
分子量 |
204.17 g/mol |
IUPAC 名称 |
2-isothiocyanato-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-11-6(3-5)12-4-13/h1-3H |
InChI 键 |
PHHGQFIBCPCLTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(F)(F)F)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















